

Chemical properties and reactivity of Ethyl N-Cbz-morpholine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl N-Cbz-morpholine-2-carboxylate**

Cat. No.: **B567794**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl N-Cbz-morpholine-2-carboxylate**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **Ethyl N-Cbz-morpholine-2-carboxylate**. This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules such as protein degraders.^[1] This document outlines its known physical and chemical characteristics, stability, and key reactions, supported by representative experimental protocols and visual diagrams to facilitate understanding and application in a research setting.

Chemical Properties

The fundamental chemical and physical properties of **Ethyl N-Cbz-morpholine-2-carboxylate** are summarized below. While comprehensive experimental data for this specific molecule is not extensively published, the table includes established data and notes where information is not publicly available.

Property	Value	Source
IUPAC Name	Ethyl 4-(benzyloxycarbonyl)morpholine-2-carboxylate	-
CAS Number	1226776-83-5	[1]
Molecular Formula	C ₁₅ H ₁₉ NO ₅	[1]
Molecular Weight	293.3 g/mol	[1]
Appearance	Data not reported (likely a liquid or low-melting solid)	
Melting Point	Data not reported	
Boiling Point	Data not reported	
Solubility	Data not reported (expected to be soluble in common organic solvents like CH ₂ Cl ₂ , EtOAc, and THF)	
Purity	Typically available at ≥95%	[1]
Storage	Store at room temperature in a dry, well-ventilated place.	[1]

Spectroscopic Data

Detailed, peer-reviewed spectroscopic data for **Ethyl N-Cbz-morpholine-2-carboxylate** is not readily available. However, based on its structure, the following characteristic signals would be expected:

- ¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), protons on the morpholine ring, and protons from the benzyloxycarbonyl (Cbz) protecting group, including a characteristic singlet for the benzyl CH₂ and aromatic protons.
- ¹³C NMR: Resonances for the carbonyl carbons of the ester and the carbamate, carbons of the morpholine ring, the ethyl group, and the aromatic and benzylic carbons of the Cbz

group.

- IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and the carbamate groups (typically in the 1680-1750 cm^{-1} region), and C-O stretching frequencies.

Reactivity and Stability

The reactivity of **Ethyl N-Cbz-morpholine-2-carboxylate** is primarily dictated by its two main functional groups: the N-Cbz carbamate and the ethyl ester. The morpholine ring itself is generally stable under common reaction conditions.

Incompatible Materials: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.^[2]

Thermal Decomposition: Upon heating, it may decompose to release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.^[2]

Key Reactions:

- **N-Cbz Group Reactivity:** The benzyloxycarbonyl (Cbz) group is a robust amine protecting group, stable to many acidic and basic conditions. Its primary mode of cleavage is through hydrogenolysis.
 - **Deprotection (Hydrogenolysis):** The Cbz group can be efficiently removed by catalytic hydrogenation (e.g., using H_2 gas and a palladium-on-carbon catalyst). This reaction is clean and typically high-yielding, producing the free secondary amine, toluene, and carbon dioxide as byproducts.^[3]
- **Ethyl Ester Reactivity:** The ethyl ester group is susceptible to nucleophilic acyl substitution.
 - **Hydrolysis (Saponification):** The ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
 - **Reduction:** The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4).

- Amidation/Transesterification: The ester can react with amines or other alcohols under appropriate conditions to form amides or different esters, respectively.

Experimental Protocols

The following are representative protocols for the synthesis and subsequent deprotection of **Ethyl N-Cbz-morpholine-2-carboxylate**, based on standard procedures for N-protection and deprotection of amino esters.

Protocol 1: Synthesis via N-Cbz Protection

This protocol describes the synthesis of **Ethyl N-Cbz-morpholine-2-carboxylate** from Ethyl morpholine-2-carboxylate.

Materials:

- Ethyl morpholine-2-carboxylate
- Benzyl chloroformate (Cbz-Cl)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

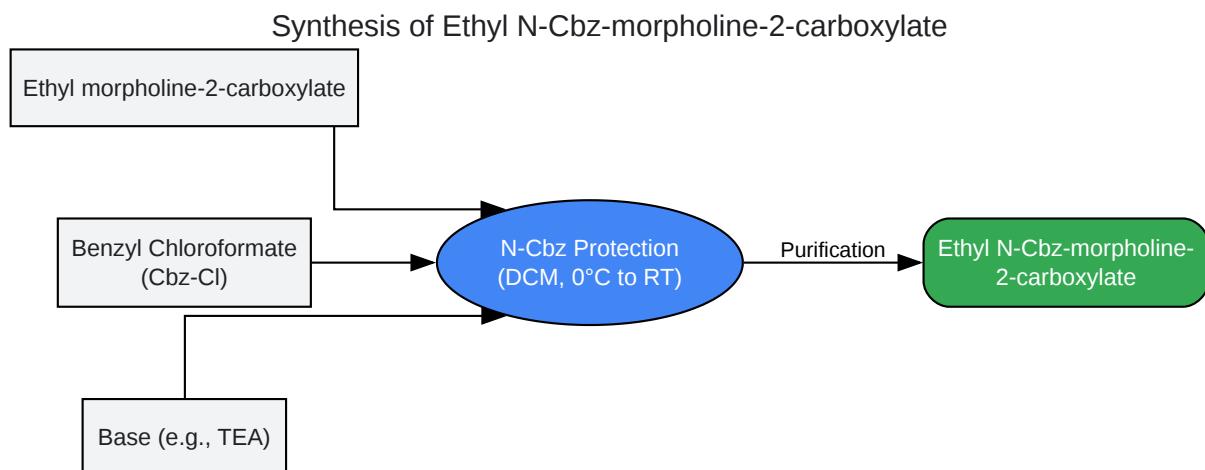
- Dissolve Ethyl morpholine-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.

- Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.
- Slowly add Cbz-Cl (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
- Quench the reaction by adding water or saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **Ethyl N-Cbz-morpholine-2-carboxylate**.

Protocol 2: Cleavage of the N-Cbz Group (Hydrogenolysis)

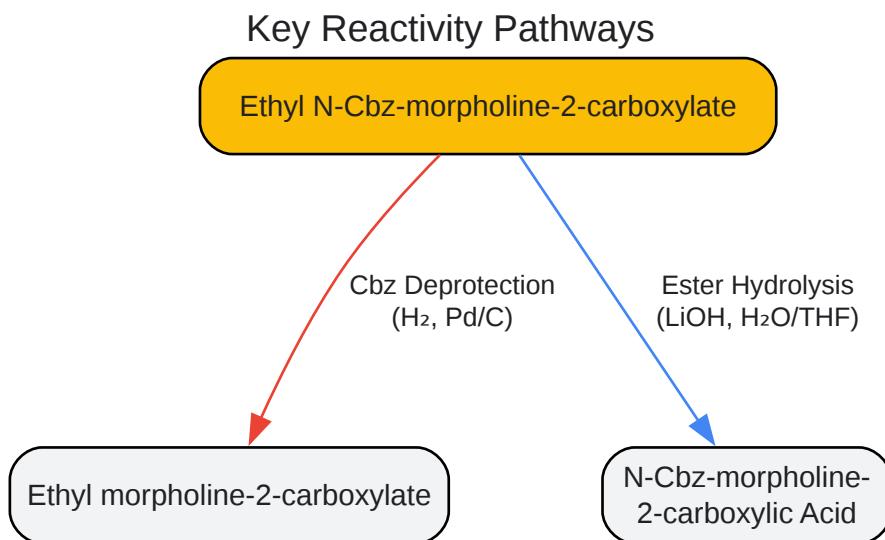
This protocol describes the removal of the Cbz protecting group to yield Ethyl morpholine-2-carboxylate.

Materials:


- **Ethyl N-Cbz-morpholine-2-carboxylate**
- Palladium on carbon (10% Pd/C, 5-10 mol%)
- Methanol (MeOH) or Ethyl acetate (EtOAc)
- Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
- Celite®

Procedure:

- Dissolve **Ethyl N-Cbz-morpholine-2-carboxylate** in MeOH or EtOAc in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C catalyst to the solution.
- Evacuate the flask and backfill with H₂ gas (repeat 3x).
- Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon) at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Wash the Celite® pad with additional solvent (MeOH or EtOAc).
- Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product, Ethyl morpholine-2-carboxylate.


Visualizations

The following diagrams illustrate the synthesis and primary reactivity pathways of the target compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl N-Cbz-morpholine-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Primary reactivity pathways for **Ethyl N-Cbz-morpholine-2-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. total-synthesis.com [total-synthesis.com]
- To cite this document: BenchChem. [Chemical properties and reactivity of Ethyl N-Cbz-morpholine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567794#chemical-properties-and-reactivity-of-ethyl-n-cbz-morpholine-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com